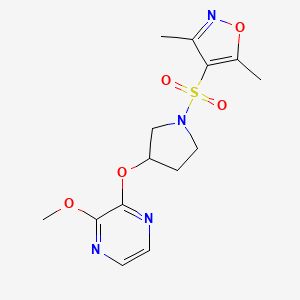

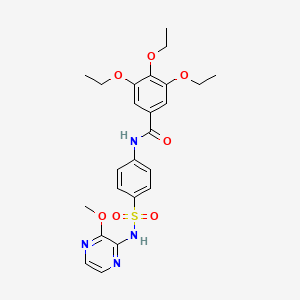

![molecular formula C10H10F2O2S B2368871 Methyl 2-[(2,2-difluoroethyl)sulfanyl]benzoate CAS No. 2453324-47-3](/img/structure/B2368871.png)

Methyl 2-[(2,2-difluoroethyl)sulfanyl]benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 2-[(2,2-difluoroethyl)sulfanyl]benzoate”, also known as DFB, is a chemical compound used in scientific experiments. It has a CAS Number of 2453324-47-3 and a linear formula of C10H10F2O2S .

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the linear formula C10H10F2O2S . Its molecular weight is 232.24.Scientific Research Applications

Molecular Structure and Interaction Studies

X-ray Diffraction Analysis : The molecular structures of compounds similar to Methyl 2-[(2,2-difluoroethyl)sulfanyl]benzoate, like methyl 2-(methylthio)benzoate, have been explored using X-ray diffraction. These studies provide insights into the molecular conformations and interactions, specifically the sulfur(IV)-oxygen interactions in such compounds (Kucsman et al., 1984).

Conformational Analysis : Research on methyl 2-(4-nitrophenylthio)benzoate, a compound with structural similarities, details the conformation of diaryl sulphides with intramolecular sulfur(II)—oxygen interaction, which can be relevant for understanding the behavior of this compound (Kucsman et al., 1986).

Photoredox Catalysis and Organic Synthesis

Photoredox-Catalyzed Cascade Annulation : Studies on methyl(2-(phenylethynyl)phenyl)sulfanes, which share functional groups with this compound, show their potential in photoredox-catalyzed synthesis processes, leading to the formation of benzothiophenes and benzoselenophenes (Yan et al., 2018).

Trifluoromethanesulfonic Acid-Catalyzed Synthesis : The reaction of Methyl benzoate, a related compound, with aromatic compounds catalyzed by trifluoromethanesulfonic acid, results in the formation of benzophenone derivatives. This illustrates the potential of this compound in similar catalytic processes (Hwang et al., 2000).

Pharmacological and Biological Applications

Antimicrobial Activity : A study on a structurally similar compound, methyl(2-methyl-4,6-dinitrophenylsulfanyl)ethanoate, revealed its potential in antimicrobial activity. This suggests possible biological applications of this compound in pharmacology and medicine (Panicker et al., 2007).

Anti-Helicobacter pylori Agents : Novel structures derived from related sulfanyl compounds have shown potent activities against the gastric pathogen Helicobacter pylori, indicating the potential of this compound in the development of new therapeutic agents (Carcanague et al., 2002).

Environmental Applications

- Pesticide Development : The use of Methyl benzoate, which is structurally similar, as an efficient green pesticide shows the potential application of this compound in eco-friendly pest control strategies (Feng & Zhang, 2017).

Material Science and Engineering

- Polyimide Synthesis : Research on sulfur-containing aromatic polyimides suggests potential applications of this compound in the development of new materials with desirable properties like high refractive indices and small birefringence (Tapaswi et al., 2015).

Properties

IUPAC Name |

methyl 2-(2,2-difluoroethylsulfanyl)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F2O2S/c1-14-10(13)7-4-2-3-5-8(7)15-6-9(11)12/h2-5,9H,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVYIZMWXNASJQZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1SCC(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,5,6,7-Tetrahydro-1H-benzo[d][1,2,3]triazol-5-amine hydrochloride](/img/structure/B2368792.png)

![3-Cyclobutyl-6-[4-(1-methylimidazol-2-yl)sulfonyl-1,4-diazepan-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2368794.png)

![ethyl 2-(2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2368796.png)

![bicyclo[3.2.0]heptane-6-sulfonyl chloride, Mixture of diastereomers](/img/structure/B2368802.png)

![1-(benzo[d]oxazol-2-yl)-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)pyrrolidine-2-carboxamide](/img/structure/B2368804.png)

![N-[(1-Thiophen-3-ylcyclopropyl)methyl]thiophene-2-carboxamide](/img/structure/B2368806.png)

![5-(3-methoxypropyl)-3-oxo-2-phenyl-N-(thiophen-2-ylmethyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2368807.png)

![(2E,NZ)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(3-nitrophenyl)acrylamide](/img/structure/B2368809.png)